

Endophenazine A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophenazine A, a phenazine derivative produced by the endophytic bacterium Streptomyces anulatus, has garnered significant interest within the scientific community due to its notable antimicrobial properties. This technical guide provides a detailed overview of Endophenazine A, focusing on its core molecular attributes, biosynthetic pathway, and established experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in natural product chemistry, microbiology, and the development of novel therapeutic agents.

Molecular Profile

Endophenazine A is characterized by the molecular formula C18H16N2O2 and a molecular weight of approximately 292.3 g/mol [1]. Its chemical structure consists of a phenazine core substituted with a prenyl group, a feature that contributes to its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of **Endophenazine A** is provided in the table below. This data is crucial for understanding its behavior in various experimental and biological systems.



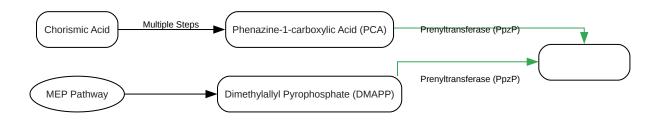
Property	Value	Reference
Molecular Formula	C18H16N2O2	[1]
Molecular Weight	292.3 g/mol	
IUPAC Name	9-(3-methylbut-2- enyl)phenazine-1-carboxylic acid	
CAS Number	86125-71-5	_
Appearance	Yellowish solid	
Solubility	Soluble in methanol, ethyl acetate, and other organic solvents	_

Biosynthesis

The biosynthesis of **Endophenazine A** in Streptomyces anulatus involves a series of enzymatic reactions, culminating in the formation of the final product. The pathway originates from chorismic acid, a key intermediate in the shikimate pathway.

Biosynthetic Pathway

The biosynthesis of **Endophenazine A** begins with the conversion of chorismic acid to phenazine-1-carboxylic acid (PCA). The key step in the formation of **Endophenazine A** is the prenylation of PCA, a reaction catalyzed by the enzyme prenyltransferase (PpzP). This enzyme transfers a dimethylallyl pyrophosphate (DMAPP) group to the phenazine core, yielding **Endophenazine A**. The DMAPP precursor is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.





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Caption: Biosynthetic pathway of Endophenazine A.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of **Endophenazine A**.

Isolation and Purification of Endophenazine A from Streptomyces anulatus

This protocol outlines the steps for extracting and purifying **Endophenazine A** from a culture of Streptomyces anulatus.

Materials:

- Streptomyces anulatus culture
- ISP2 broth medium
- Ethyl acetate
- Silica gel (for column chromatography)
- Hexane
- Methanol
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

 Fermentation: Inoculate Streptomyces anulatus spores into 500 mL of ISP2 broth medium in a 1 L Erlenmeyer flask. Incubate the flask on a shaking incubator (100 rpm) at room temperature for 5 days.

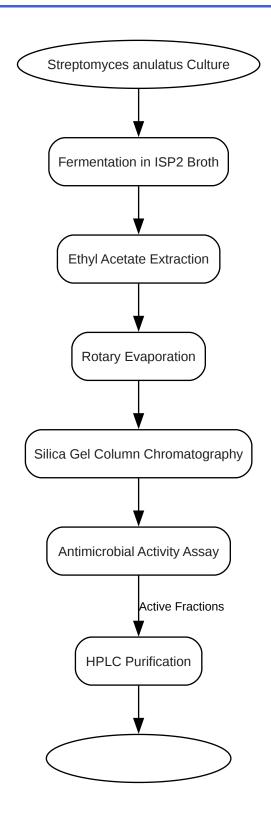
Foundational & Exploratory





- Extraction: After incubation, remove the cells from the fermentation broth by filtration. Extract the culture filtrate with an equal volume of ethyl acetate.
- Concentration: Concentrate the ethyl acetate extract using a rotary evaporator to obtain the crude extract.
- Column Chromatography: Perform silica gel column chromatography on the crude extract. Elute the column with a gradient solvent system of hexane and ethyl acetate to separate the fractions.
- Fraction Analysis: Test the collected fractions for antimicrobial activity to identify the fractions containing Endophenazine A.
- HPLC Purification: Further purify the active fractions using a preparative HPLC system. The specific conditions for HPLC will need to be optimized based on the column and system used.





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Caption: Experimental workflow for the isolation and purification of **Endophenazine A**.



Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of **Endophenazine A** against a target bacterium, such as Bacillus subtilis.

Materials:

- Pure Endophenazine A
- Bacillus subtilis culture
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plate
- Spectrophotometer

Procedure:

- Prepare Stock Solution: Prepare a stock solution of **Endophenazine A** in a suitable solvent (e.g., DMSO).
- Bacterial Inoculum Preparation: Grow an overnight culture of Bacillus subtilis in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
- Serial Dilutions: Perform serial two-fold dilutions of the Endophenazine A stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 100 μL.
- Inoculation: Add 100 μL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 μL .
- Controls: Include a positive control (bacteria in MHB without Endophenazine A) and a negative control (MHB only).
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.



MIC Determination: The MIC is the lowest concentration of Endophenazine A that
completely inhibits the visible growth of the bacteria. This can be determined by visual
inspection or by measuring the optical density at 600 nm using a spectrophotometer.

Biological Activity and Mechanism of Action

Endophenazine A exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Bacillus subtilis[1]. While the precise mechanism of action is still under investigation, it is believed that phenazine compounds, in general, can interfere with cellular respiration and generate reactive oxygen species (ROS), leading to cell death. The prenyl group of **Endophenazine** A may enhance its ability to interact with and disrupt bacterial cell membranes.

Conclusion

Endophenazine A represents a promising natural product with potent antimicrobial properties. This technical guide provides a foundational understanding of its molecular characteristics, biosynthesis, and key experimental protocols. Further research into its mechanism of action and potential therapeutic applications is warranted and will be of significant value to the scientific and drug development communities.

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References

- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endophenazine A: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058232#endophenazine-a-molecular-formula-and-weight]



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